molecular formula C19H22N2O B3856484 N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE

N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE

Cat. No.: B3856484
M. Wt: 294.4 g/mol
InChI Key: WRZFUOOSXMQGBT-LVZFUZTISA-N
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Description

N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE is a complex organic compound that belongs to the class of hydroxylamines This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl groups and a hydroxylamine functional group

Properties

IUPAC Name

(NE)-N-(1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-17(20-22)13-18(15-9-5-3-6-10-15)21(2)19(14)16-11-7-4-8-12-16/h3-12,14,18-19,22H,13H2,1-2H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZFUOOSXMQGBT-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1C(N(C(C/C1=N\O)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the reaction of arylnitriles with hydroxylamine under mild conditions . The reaction is usually carried out at room temperature in the presence of a base such as sodium bicarbonate, which facilitates the formation of the hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE involves its interaction with molecular targets through its hydroxylamine group. This functional group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE is unique due to its combination of a piperidine ring, phenyl groups, and a hydroxylamine functional group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE
Reactant of Route 2
N-[(4E)-1,3-DIMETHYL-2,6-DIPHENYLPIPERIDIN-4-YLIDENE]HYDROXYLAMINE

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